Welcome to the BenchChem Online Store!
molecular formula C8H5NO6 B1330323 6-Nitro-1,3-benzodioxole-5-carboxylic acid CAS No. 716-32-5

6-Nitro-1,3-benzodioxole-5-carboxylic acid

Cat. No. B1330323
M. Wt: 211.13 g/mol
InChI Key: XQJWBDDLVCMLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06140351

Procedure details

To 5-carboxy-1,3-benzodioxole (50 g, 300 mmol) in trifluoroacetic acid (400 mL) at 0° C. was added HNO3 (38 mL, 900 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 hour, then warmed to ambient temperature and stirred for 3 hours. The mixture was poured into ice water and the resulting precipitate was collected by filtration. The solid was air dried overnight to afford 58 g (92% yield) of 5-carboxy-6-nitro-1,3-benzodioxole as a yellow solid; NMR (DMSO-d6) 7.6 (s, 1), 7.3 (s, 1), 6.3 (s, 2) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)([OH:3])=[O:2].[N+:13]([O-])([OH:15])=[O:14]>FC(F)(F)C(O)=O>[C:1]([C:4]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)(O)C1=CC2=C(OCO2)C=C1
Name
Quantity
38 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=CC2=C(OCO2)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.